Azido-PEG5-CH2CO2H

Overview

Description

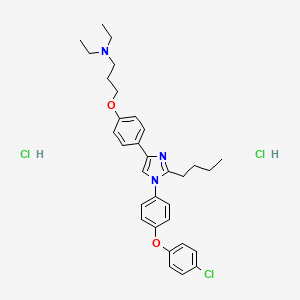

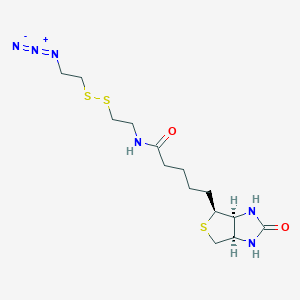

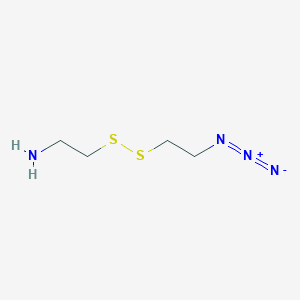

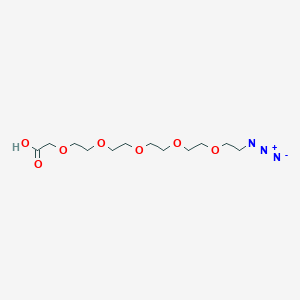

Azido-PEG5-CH2CO2H is a cleavable 5 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

This compound is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis

This compound is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Triggering Cell Dynamics

Azido-[polylysine-g-PEG] (a compound related to Azido-PEG5-CH2CO2H) has been used to create dynamic cell adhesion substrates. This technique has demonstrated its utility in tissue motility assays, patterned coculturing, and triggered cell shape change, highlighting its potential in cellular biology research (van Dongen et al., 2013).

Synthesis and Functionalization

Azido-terminated heterobifunctional PEG derivatives, including Azide-PEG-NH2 and Azide-PEG-COOH, have been synthesized. These derivatives show potential for conjugation with various ligands through 'click chemistry,' a method relevant in drug delivery and materials science (Hiki & Kataoka, 2007).

Quantification in Polymer Chemistry

Quantifying azide incorporation into PEG polymers is crucial for their effective use in areas like targeted drug delivery. A study described a method for the synthesis of 1,2,3-triazole adducts from PEG azides to facilitate NMR-based end-group analysis, a significant advancement in polymer chemistry (Semple et al., 2016).

Drug Delivery Research

Azido-polymers have been developed for drug delivery applications. For example, azido polymers were utilized for the conjugation of anticancer drugs and fluorescent dyes, showcasing the potential of these materials in creating advanced drug delivery systems (Hu et al., 2013).

PEGylation of Proteins

The site-specific incorporation of para-azidophenylalanine into proteins, followed by a mild cycloaddition reaction with an alkyne derivatized PEG reagent, has shown promise in producing selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Magnetic Material Research

Azido compounds, including those similar to this compound, have been used in the construction of magnetic materials, demonstrating diverse magnetic behaviors. This research is significant in the field of magnetochemistry (Zeng et al., 2009).

Biomedical Applications

In the context of HIV/AIDS therapy, azido-containing polymers have been used to improve the cellular internalization of antiviral drugs, highlighting their potential in enhancing drug efficacy and reducing side effects (Joshy et al., 2017).

Water Dynamics in Crowded Environments

The use of azido-derivatized crowders, such as PEG, has provided insights into water structure and dynamics in cytoplasm-like environments, important for understanding cellular processes and material science applications (Verma et al., 2016).

Conjugation for Molecular Probes

Azido amine linkers derived from PEG have been used for the conjugation of ligands to molecular probes, demonstrating their utility in the study of protein-ligand interactions (Bertozzi & Bednarski, 1991).

Mechanism of Action

Target of Action

Azido-PEG5-CH2CO2H is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The compound acts as a linker, connecting the antibody or PROTAC molecule to the drug or target protein .

Mode of Action

This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs and PROTACs. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage between the antibody or PROTAC molecule and the drug or target protein . This allows for the selective delivery of the drug to the target site or the degradation of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound and its resulting triazole linkage can be influenced by factors such as pH and temperature .

Future Directions

Biochemical Analysis

Biochemical Properties

Azido-PEG5-CH2CO2H plays a significant role in biochemical reactions due to its azide group. This azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These reactions yield a stable triazole linkage, which is crucial in the formation of ADCs and PROTACs .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to form stable triazole linkages through click chemistry . This property is utilized in the formation of ADCs and PROTACs, where this compound serves as a linker molecule .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the triazole linkages it forms

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O7/c13-15-14-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12(16)17/h1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEACGPKHPWXRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.